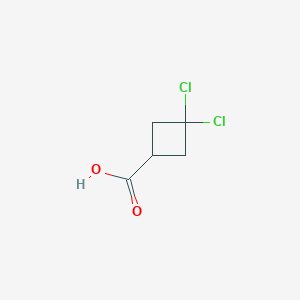
3,3-二氯环丁烷羧酸
描述
3,3-Dichlorocyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C5H6Cl2O2 and its molecular weight is 169 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dichlorocyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dichlorocyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
纳米技术
在纳米技术中,3,3-二氯环丁烷羧酸可以帮助修饰纳米粒子的表面。羧酸基团可以与纳米粒子的表面结合,为进一步用其他分子或聚合物进行功能化提供一个支点。 这对于创建具有定制表面性质的纳米粒子至关重要,这些纳米粒子可用于药物输送、成像或作为催化剂 .
光聚合
3,3-二氯环丁烷羧酸的羧酸基团可以在光聚合过程中充当光引发剂。它可以在暴露于可见光后引发聚合,这对合成光复合材料和3D打印应用有利。 这允许创建具有受控形状和性质的新材料 .
生物活性
3,3-Dichlorocyclobutanecarboxylic acid (DCCBA) is a chemical compound with the molecular formula , known for its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DCCBA, including its antimicrobial properties, biochemical interactions, and relevant case studies.
Basic Information
- Chemical Name : 3,3-Dichlorocyclobutanecarboxylic acid
- Molecular Formula :
- Molecular Weight : 169.01 g/mol
- CAS Number : 915185-89-6
Structure
DCCBA features a cyclobutane ring with two chlorine atoms and a carboxylic acid group, which contributes to its reactivity and potential biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of DCCBA against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of DCCBA
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Low |
| Candida albicans | 16 µg/mL | High |
This table summarizes the MIC values for DCCBA against selected pathogens, indicating its varying effectiveness across different species.
Biochemical Interactions
DCCBA has been studied for its biochemical interactions, particularly in relation to oxidative stress and antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its antioxidant capacity.
Case Study: Antioxidant Activity
In a controlled study, DCCBA was evaluated for its ability to reduce oxidative stress in human cell lines. The results indicated that treatment with DCCBA led to a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.
Safety and Toxicity
While the antimicrobial and antioxidant activities are promising, safety assessments indicate that high concentrations of DCCBA may exhibit cytotoxic effects. In vitro studies revealed that at concentrations above 128 µg/mL, cell viability was significantly reduced.
属性
IUPAC Name |
3,3-dichlorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSPRUCYJNWOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702164 | |
| Record name | 3,3-Dichlorocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915185-89-6 | |
| Record name | 3,3-Dichlorocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















